molecular formula C7H14ClNO2 B1342576 Methyl piperidine-4-carboxylate hydrochloride CAS No. 7462-86-4

Methyl piperidine-4-carboxylate hydrochloride

Cat. No.: B1342576
CAS No.: 7462-86-4
M. Wt: 179.64 g/mol
InChI Key: XAVNWNCTXQDFLF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVNWNCTXQDFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30996124
Record name Methyl piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30996124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7462-86-4
Record name 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7462-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7462-86-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30996124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl piperidine-4-carboxylate hydrochloride can be synthesized through several methods. One common method involves the esterification of piperidine-4-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction mixture is carefully monitored to maintain optimal conditions, and the final product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a precursor for the synthesis of compounds that inhibit protein kinases or other enzymes. The ester group can undergo hydrolysis to release active metabolites that interact with biological pathways .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : Methyl piperidine-4-carboxylate hydrochloride
  • CAS No.: 7462-86-4
  • Molecular Formula: C₇H₁₃NO₂·HCl
  • Molecular Weight : 179.64 g/mol (free base: 143.18 g/mol)
  • Physical Properties :
    • Melting Point: 165–167°C
    • Storage: Requires inert atmosphere (N₂/Ar) and protection from light .

Applications
Primarily used as a pharmaceutical intermediate in the synthesis of drugs like Donepezil Hydrochloride (Alzheimer’s treatment) via N-benzylation and oxidation steps . It also serves as a precursor for molecular glue compounds and opioid analgesics (e.g., Meperidine) .

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in ester substituents (methyl vs. ethyl) or piperidine ring substitution positions (Table 1):

Compound Name CAS No. Substituent Position Ester Group Molecular Formula Key Reference
Methyl piperidine-4-carboxylate HCl 7462-86-4 4 Methyl C₇H₁₃NO₂·HCl
Ethyl piperidine-4-carboxylate HCl 81270-37-3 4 Ethyl C₈H₁₅NO₂·HCl
Methyl piperidine-3-carboxylate HCl 50585-89-2 3 Methyl C₇H₁₃NO₂·HCl
Ethyl 4-methylpiperidine-4-carboxylate 225240-71-1 4 (with methyl) Ethyl C₉H₁₇NO₂·HCl

Key Observations :

  • Positional Isomerism : Methyl substitution at the 4-position (vs. 3-) enhances steric accessibility for reactions like N-benzylation, critical in Donepezil synthesis .
  • Ester Group Impact : Ethyl esters (e.g., Ethyl piperidine-4-carboxylate HCl) may exhibit slower hydrolysis rates compared to methyl esters, influencing drug release kinetics .

Physicochemical Properties

Comparative Data (Table 2):

Property Methyl 4-Carboxylate HCl Ethyl 4-Carboxylate HCl Methyl 3-Carboxylate HCl
Melting Point (°C) 165–167 Not reported 150–152 (estimated)
Solubility (Water) Slightly soluble Poorly soluble Slightly soluble
Stability Stable under inert gas Similar Hygroscopic

Notes:

  • Ethyl derivatives often exhibit lower solubility due to increased hydrophobicity .
  • Methyl 3-carboxylate analogs may require stricter moisture control during storage .

Biological Activity

Methyl piperidine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug synthesis. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C7H14ClNO2
Molecular Weight (g/mol) 179.68
CAS Number 2971-79-1
IUPAC Name This compound
Solubility Slightly soluble in water

This compound is primarily utilized as a reactant in the synthesis of various biologically active compounds, including antitubercular agents and protein kinase inhibitors .

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : It has been reported that derivatives of methyl piperidine-4-carboxylate can act as inhibitors for cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, certain derivatives demonstrated IC50 values against COX-1 and COX-2, indicating their potential as anti-inflammatory agents .
  • Receptor Activation : The compound is involved in the activation of serotonin receptors (5-HT1F), which are implicated in migraine treatments. Specific polymorphs of related compounds have shown efficacy in treating migraines by modulating these receptors .

Biological Activity and Therapeutic Applications

The biological activities associated with this compound include:

  • Anti-inflammatory Effects : Research indicates that this compound and its derivatives possess significant anti-inflammatory properties. For example, studies have shown that certain synthesized analogs can inhibit COX enzymes effectively, with varying degrees of potency .
  • Antitubercular Activity : As a reactant in the synthesis of antitubercular agents, this compound plays a role in developing new treatments for tuberculosis .
  • Cancer Therapeutics : The compound is also being explored for its potential application in cancer therapies through the development of novel kinase inhibitors, which can interfere with cancer cell proliferation .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • COX Inhibition Study : A study evaluated various derivatives for their inhibitory effects on COX enzymes. The results indicated that some compounds had IC50 values as low as 19.45 μM for COX-1 and 23.8 μM for COX-2, suggesting strong anti-inflammatory potential .
  • Migraine Treatment Research : Investigations into the pharmacological profile of related compounds revealed their effectiveness in activating 5-HT1F receptors, providing a pathway for developing migraine treatments .
  • Synthesis and Characterization : A comprehensive synthesis route was developed for producing methyl piperidine derivatives with enhanced biological activity, demonstrating the compound's versatility in medicinal chemistry applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl piperidine-4-carboxylate hydrochloride
Reactant of Route 2
Methyl piperidine-4-carboxylate hydrochloride

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